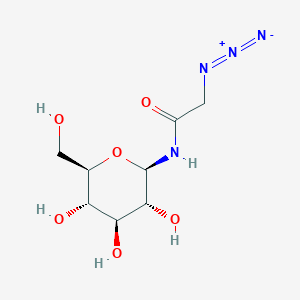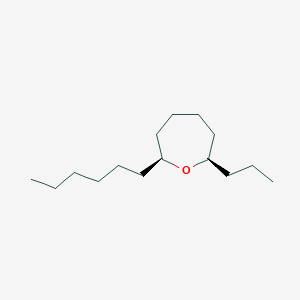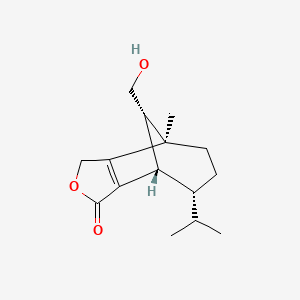
Drechslerine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drechslerine B is a natural product found in Pyrenophora dematioidea with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Drechslerine B, a bicyclic sesquiterpenoid isolated from the algicolous fungus Drechslera dematioidea, has been successfully synthesized. This synthesis, initiated from (S)-carvone, involved key reactions like intramolecular aldol reaction and palladium-catalyzed carbon monoxide insertion (Hagiwara et al., 2011). Another study also achieved the first total syntheses of drechslerines A and B, highlighting the use of palladium-catalyzed reactions as crucial steps (Hagiwara et al., 2011).
Biological Activities and Applications
- Drechslerine B was discovered among a range of new sesquiterpenoids isolated from the fungus Drechslera dematioidea. Some of these compounds, including drechslerines, demonstrated antiplasmodial activity against Plasmodium falciparum strains, indicating potential applications in antimalarial research (Osterhage et al., 2002).
Potential Pharmacological Properties
- While specific pharmacological applications of drechslerine B have not been extensively documented, the broader family of compounds it belongs to, including other sesquiterpenoids from Drechslera species, have shown a range of bioactivities. These include antimicrobial, antioxidant, and antifouling effects, suggesting that drechslerine B may possess similar properties worth exploring (Abdel-Lateff et al., 2013).
properties
Product Name |
Drechslerine B |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,7R,10R,11S)-11-(hydroxymethyl)-7-methyl-10-propan-2-yl-4-oxatricyclo[5.3.1.02,6]undec-2(6)-en-3-one |
InChI |
InChI=1S/C15H22O3/c1-8(2)9-4-5-15(3)10(6-16)12(9)13-11(15)7-18-14(13)17/h8-10,12,16H,4-7H2,1-3H3/t9-,10+,12+,15-/m1/s1 |
InChI Key |
MOVBLVLLDMOXTD-GOMXZESMSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C3=C2COC3=O)CO)C |
Canonical SMILES |
CC(C)C1CCC2(C(C1C3=C2COC3=O)CO)C |
synonyms |
drechslerine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




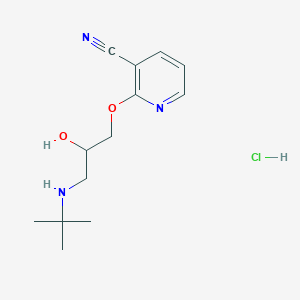



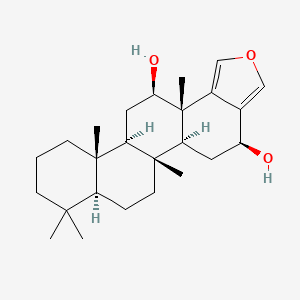

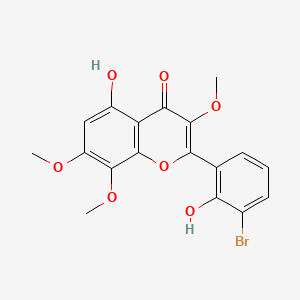

![N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)
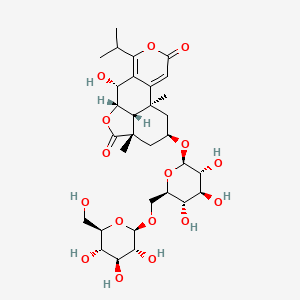
![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)
